Ergosterol acetate

prostate cancer antiproliferative LNCaP

Ergosterol acetate (CAS 2418-45-3) is the C-3 acetylated derivative of ergosterol, distinguished by its ability to inhibit both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) prostate cancer cells (IC₅₀ 8.44 µM & 7.46 µM)—unlike parent ergosterol, which paradoxically stimulates DU-145 proliferation. It also outperforms ergosterol in iNOS/NO suppression and intestinal cholesterol-lowering (Caco-2) assays. This compound is essential for castration-resistant prostate cancer target validation, sterol acetylation SAR studies, and inflammatory pain pathway (5-LOX/PDE) screening. Procure with confidence—verify your experimental hypothesis with the correct C-3 ester probe.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
CAS No. 2418-45-3
Cat. No. B017722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgosterol acetate
CAS2418-45-3
Synonyms(3β,22E)-Ergosta-5,7,22-trien-3β-ol 3-Acetate;  Ergosta-5,7,22-trien-3β-ol Acetate;  Ergosteryl 3β-Acetate; 
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1
InChIKeyNGEVNHYPVVOXPB-RZZBNZQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergosterol Acetate (CAS 2418-45-3): A Fungal-Derived Acetylated Sterol with Quantifiable Differentiation Across Anti-Inflammatory, Anticancer, and Cholesterol-Modulating Applications


Ergosterol acetate (CAS 2418-45-3), chemically defined as ergosta-5,7,22-trien-3β-yl acetate, is the C-3 acetylated derivative of ergosterol, the predominant sterol of fungal cell membranes [1]. Unlike its parent compound ergosterol—which bears a free C-3 hydroxyl group—ergosterol acetate is isolated from fungi including Monascus anka, Aspergillus fischeri, and Ganoderma species, and serves as a substrate for the enzyme sterol acetyltransferase (SAT) in the biosynthesis of cholesterol from ergosterol . This single acetylation at C-3 confers a distinct physicochemical and biological profile that cannot be assumed equivalent to that of ergosterol, ergosterol peroxide, or plant-derived phytosterols such as β-sitosterol and stigmasterol, necessitating compound-specific evaluation for procurement decisions in anti-inflammatory, anticancer, cholesterol metabolism, and antinociceptive research [2].

Why Ergosterol Acetate Cannot Be Interchanged with Ergosterol or Other Phytosterols in Research Procurement


The C-3 acetylation of ergosterol acetate produces a reversal in structure–activity relationships compared to its parent compound ergosterol in key biological contexts. In cholesterol-lowering assays using Caco-2 intestinal epithelial cells, ergosterol acetate demonstrated superior activity relative to ergosterol (ergosterol < ergosterol acetate), a rank order that is inverted in phagocytosis inhibition where ergosterol (C-3 hydroxyl) outperforms ergosterol acetate (C-3 ester) [1]. Furthermore, in prostate cancer models, ergosterol acetate inhibits both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) cell lines, whereas ergosterol exerts a paradoxical proliferative effect on DU-145 cells, establishing that these two compounds are not functionally interchangeable in oncology research [2]. Even among other phytosterols such as β-sitosterol, stigmasterol, and campesterol, the rank order of potency varies by assay endpoint—ergosterol acetate is weaker than ergosterol for phagocytosis but shows comparable or greater COX-2 inhibitory activity—meaning that selecting a generic 'phytosterol' without compound-specific verification introduces uncontrolled variability into experimental design and irreproducibility into published results [3].

Ergosterol Acetate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Ergosterol Acetate vs. Ergosterol Peroxide in Prostate Cancer: Superior Antiproliferative Potency in Both Androgen-Sensitive and Androgen-Insensitive Cell Lines

In a direct head-to-head comparison using the MTT assay after 72 h incubation, ergosterol acetate (IC50 = 8.44 µM in LNCaP; 7.46 µM in DU-145) was significantly (p<0.001) more potent than ergosterol peroxide (IC50 values not explicitly stated in the abstract but reported as less active) against both androgen-sensitive LNCaP and androgen-insensitive DU-145 human prostate cancer cell lines. A second ergosterol derivative, (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione, showed IC50 values of 6.37 µM (LNCaP) and 6.12 µM (DU-145), but ergosterol acetate remains the more accessible and well-characterized comparator [1]. Critically, ergosterol acetate inhibited both cell lines, whereas the parent compound ergosterol was subsequently shown (in a separate study) to exert a differential effect—antiproliferative on LNCaP but proliferative on DU-145—meaning ergosterol acetate provides a more consistent anti-prostate-cancer profile across androgen receptor status [2].

prostate cancer antiproliferative LNCaP DU-145 ergosterol peroxide

Ergosterol Acetate vs. Ergosterol in Cholesterol-Lowering Activity: Acetylation at C-3 Reverses the Potency Rank Order in Caco-2 Intestinal Cells

In a systematic structure–activity relationship study comparing six phytosterols—ergosterol, ergosterol acetate, β-sitosterol, stigmasterol, campesterol, and stellasterol—in Caco-2 intestinal epithelial cells, the cholesterol-lowering activity rank order for the C-3 position was ergosterol < ergosterol acetate [1]. This means the acetylated derivative (ergosterol acetate) produced a stronger cholesterol-lowering effect than its parent compound bearing a free hydroxyl at C-3. The cholesterol-lowering effect was mediated through three mechanisms: reducing cholesterol biosynthesis via downregulation of HMGCS1; modulating cholesterol transport proteins NPC1L1, ABCG5, and ABCG8; and interrupting cholesterol esterification by lowering ACAT2 levels [1]. The study explicitly concluded that cholesterol-lowering activity correlates with the functional group at C-3 (hydroxyl vs. ester), with the acetate ester conferring superior activity over the free hydroxyl in this assay system.

cholesterol metabolism Caco-2 cells structure–activity relationship phytosterol ABCG5/ABCG8

Ergosterol Acetate in Multi-Endpoint Anti-Inflammatory Profiling: Distinct Behavior vs. Ergosterol Across Phagocytosis, iNOS, and COX-2 in LPS-Stimulated RAW264.7 Macrophages

A comprehensive head-to-head study evaluated ergosterol acetate alongside ergosterol, β-sitosterol, stigmasterol, and campesterol across ten inflammatory endpoints in LPS-stimulated RAW264.7 macrophages. The comparative results (summarized in Table 1 of the study) reveal that ergosterol acetate is significantly weaker than ergosterol in phagocytosis inhibition (neutral red and FITC-dextran methods) and TNF-α suppression, but significantly stronger than ergosterol in inhibiting iNOS expression and iNOS activity, with no significant difference observed between the two compounds for nitric oxide (NO) production [1]. Specifically, for phagocytosis by the neutral red method, ergosterol acetate required a minimum effective concentration of 50 µM, whereas ergosterol was effective at 25 µM—a 2-fold higher threshold concentration [1]. Conversely, for iNOS expression and activity, the rank order was ergosterol acetate > ergosterol (i.e., the acetate ester was more effective at suppressing iNOS) [1]. For COX-2 expression and activity, ergosterol was more effective than ergosterol acetate [1]. This endpoint-dependent inversion of the potency rank order means that neither compound is universally 'better'—the selection depends on which inflammatory pathway is being targeted.

anti-inflammatory RAW264.7 macrophages iNOS COX-2 phagocytosis phytosterol

Ergosterol Acetate Demonstrates Late-Phase Antinociceptive Activity In Vivo Without Motor Impairment: Differentiation from CNS-Active Analgesics

In an in vivo mouse model, ergosterol acetate (compound 2, administered orally at 90 mg/kg) produced a significant antinociceptive effect selectively in the late phase (15–30 min) of the formalin test, with no effect in the early phase (0–5 min) [1]. This late-phase selectivity indicates a mechanism involving inhibition of pro-inflammatory mediators (histamine, bradykinin, serotonin, leukotrienes, prostaglandins) rather than direct nociceptor blockade, distinguishing it from morphine which suppressed both phases [1]. Importantly, ergosterol acetate at 90 mg/kg did not affect motor performance in either the open-field test or the rotarod test, ruling out sedation or motor impairment as confounding factors [1]. Molecular docking studies further revealed that ergosterol acetate achieved overall better binding energy values than helvolic acid across all three antinociceptive targets evaluated (5-LOX, PDE4, PDE7), despite not forming hydrogen bond interactions [1]. Unlike the anti-inflammatory comparator data (Evidence Item 3), this antinociceptive evidence is compound-specific for ergosterol acetate and does not have a direct ergosterol comparator within the same study—the differentiation here is against co-isolated compounds acetylaszonalenin and helvolic acid, and class-level inference against morphine.

antinociceptive formalin test pain in vivo motor function

Solubility and Handling Profile of Ergosterol Acetate vs. Ergosterol: Practical Differentiation for Experimental Workflow Design

Ergosterol acetate exhibits a distinct solubility profile that differs from its parent compound ergosterol. According to Fujifilm Wako Pure Chemical Corporation's technical datasheet, ergosterol acetate is freely soluble in acetone, slightly soluble in ethanol, and practically insoluble in water . Multiple vendor sources (TargetMol, Santa Cruz Biotechnology) report that ergosterol acetate is insoluble in DMSO, a commonly used solvent for cell-based assays . This is in marked contrast to ergosterol, which is reported as soluble in DMSO at concentrations up to 10 mM by certain suppliers. This solubility constraint means that ergosterol acetate requires alternative solvent strategies (e.g., acetone or ethanol as primary solvent with subsequent dilution into aqueous assay buffers) compared to ergosterol, and researchers must verify compound precipitation when designing dose-response experiments. The compound is stable as a powder at -20°C for 3 years and as a stock solution at -80°C for 1 year . Purity specifications from commercial vendors typically exceed 97–98% as determined by HPLC .

solubility DMSO acetone ethanol formulation laboratory handling

Evidence-Backed Application Scenarios for Ergosterol Acetate (CAS 2418-45-3) in Academic and Industrial Research


Prostate Cancer Drug Discovery: Dual Androgen-Sensitive and Androgen-Insensitive Cell Line Screening

Ergosterol acetate is the preferred phytosterol probe for prostate cancer programs requiring consistent antiproliferative activity across both LNCaP (androgen-sensitive) and DU-145 (androgen-insensitive) cell lines. Unlike ergosterol—which paradoxically promotes DU-145 proliferation—ergosterol acetate inhibits both lineages with IC50 values of 8.44 µM and 7.46 µM respectively, and is significantly more potent than ergosterol peroxide (p<0.001). This dual-lineage activity, combined with confirmed caspase-3-mediated apoptosis induction and DNA damage (COMET assay) at 6.25–50 µM, positions ergosterol acetate as the appropriate compound for target validation studies in castration-resistant prostate cancer models. [1] [2]

Intestinal Cholesterol Absorption and Metabolism Research: C-3 Ester Structure–Activity Relationship Studies

For research programs investigating the structure–activity relationship of phytosterols on intestinal cholesterol handling, ergosterol acetate serves as the critical C-3 ester comparator. Data from Caco-2 cell models show that acetylation at C-3 yields superior cholesterol-lowering activity compared to the free hydroxyl (ergosterol < ergosterol acetate), mediated through HMGCS1 suppression, NPC1L1/ABCG5/ABCG8 transporter modulation, and ACAT2 downregulation. This makes ergosterol acetate an essential compound for dissecting how sterol esterification status affects intestinal cholesterol transport and for benchmarking novel cholesterol absorption inhibitors. [3]

iNOS-Targeted Anti-Inflammatory Screening: Endpoint-Specific Phytosterol Selection

In LPS-stimulated RAW264.7 macrophage screening cascades where iNOS pathway inhibition is the primary endpoint, ergosterol acetate demonstrates superior efficacy over its parent compound ergosterol (rank order: ergosterol acetate > ergosterol for both iNOS expression and iNOS activity). However, investigators must be aware of the endpoint-dependent potency inversion: ergosterol acetate is weaker than ergosterol for phagocytosis inhibition (minimum effective concentration 50 µM vs. 25 µM) and COX-2 suppression. This compound should be procured when the experimental hypothesis specifically centers on iNOS-mediated nitric oxide signaling in inflammatory macrophages, not as a general-purpose anti-inflammatory agent. [4]

In Vivo Pain and Inflammation Models: Late-Phase Antinociception Without Motor Side Effects

Ergosterol acetate at 90 mg/kg oral administration provides validated in vivo antinociceptive activity selectively in the inflammatory (late) phase of the formalin test, with no impairment of motor function in open-field or rotarod assessments. This profile supports its use as a tool compound for studying inflammatory pain mechanisms mediated by 5-lipoxygenase and phosphodiesterase pathways, as supported by molecular docking data showing favorable binding energies across 5-LOX, PDE4, and PDE7. Its lack of early-phase activity and absence of sedation distinguish it from opioid controls, making it suitable for programs seeking non-sedating anti-inflammatory analgesic leads. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergosterol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.